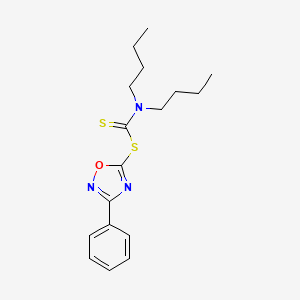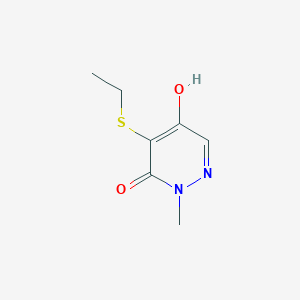
4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an ethylthio group at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position on the pyridazinone ring. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylthio-2-methyl-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization to form the pyridazinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of 4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridazinone ring can be reduced to form the corresponding dihydropyridazine derivative.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethylthio group.
Major Products Formed
Oxidation: Formation of 4-(Ethylthio)-2-methyl-5-oxopyridazin-3(2H)-one.
Reduction: Formation of 4-(Ethylthio)-5-hydroxy-2-methyl-1,2-dihydropyridazin-3(2H)-one.
Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects such as reduced inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one
- 4-(Ethylthio)-2-methylpyridazin-3(2H)-one
- 5-Hydroxy-2-methylpyridazin-3(2H)-one
Uniqueness
4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one is unique due to the presence of both the ethylthio and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
36096-33-0 |
|---|---|
Molekularformel |
C7H10N2O2S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
4-ethylsulfanyl-5-hydroxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H10N2O2S/c1-3-12-6-5(10)4-8-9(2)7(6)11/h4,10H,3H2,1-2H3 |
InChI-Schlüssel |
WDZHULRHSWCWKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C=NN(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




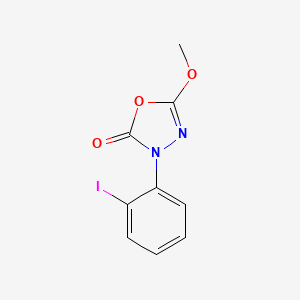

![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)
![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)


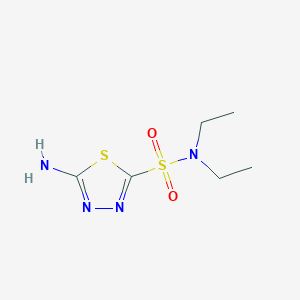
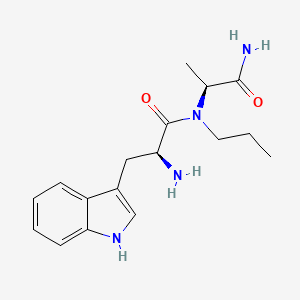

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)

